HS-Peg11-CH2CH2N3
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Overview
Description
HS-Peg11-CH2CH2N3 is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells. This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
HS-Peg11-CH2CH2N3 is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide functional groups. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG chain.
Azidation: The PEGylated intermediate is then reacted with sodium azide to introduce the azide functional group.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the PEGylation and azidation reactions efficiently.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
HS-Peg11-CH2CH2N3 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group of this compound reacting with alkyne-containing molecules to form triazole rings.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups
Common Reagents and Conditions
CuAAc Reaction: Requires copper (I) catalysts, such as copper sulfate and sodium ascorbate, under mild conditions.
SPAAC Reaction: Does not require a catalyst and can proceed under physiological conditions
Major Products Formed
Triazole Rings: Formed from the CuAAc reaction.
Cycloaddition Products: Formed from the SPAAC reaction
Scientific Research Applications
HS-Peg11-CH2CH2N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in bioconjugation techniques to attach biomolecules for various biological studies.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology .
Mechanism of Action
HS-Peg11-CH2CH2N3 exerts its effects through the following mechanisms:
PROTAC Synthesis: Acts as a linker that connects two ligands, one targeting the protein of interest and the other recruiting an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway.
Click Chemistry: The azide group of this compound reacts with alkyne groups to form stable triazole rings, facilitating the conjugation of various molecules
Comparison with Similar Compounds
Similar Compounds
HS-Peg4-CH2CH2N3: A shorter PEG-based linker with similar click chemistry properties.
HS-Peg8-CH2CH2N3: An intermediate-length PEG-based linker used in similar applications.
HS-Peg12-CH2CH2N3: A longer PEG-based linker with extended reach for bioconjugation
Uniqueness
HS-Peg11-CH2CH2N3 is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability in PROTAC synthesis and bioconjugation applications. Its ability to undergo both CuAAc and SPAAC reactions makes it versatile for various chemical and biological applications .
Properties
Molecular Formula |
C24H49N3O11S |
---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C24H49N3O11S/c25-27-26-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22-38-23-24-39/h39H,1-24H2 |
InChI Key |
RKGIMXYCNVQGSG-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)N=[N+]=[N-] |
Origin of Product |
United States |
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